N'-(3-acetylphenyl)methanimidamide
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Overview
Description
N’-(3-acetylphenyl)methanimidamide is an organic compound with the molecular formula C9H10N2O It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-acetylphenyl)methanimidamide typically involves the reaction of 3-acetylbenzonitrile with ammonia or an amine under specific conditions. The reaction can be carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the methanimidamide group.
Industrial Production Methods: On an industrial scale, the production of N’-(3-acetylphenyl)methanimidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography are common to obtain the pure compound.
Types of Reactions:
Oxidation: N’-(3-acetylphenyl)methanimidamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where the acetyl or methanimidamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N’-(3-acetylphenyl)methanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(3-acetylphenyl)methanimidamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The methanimidamide group can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- N-(4-acetylphenyl)methanimidamide
- N-(3-acetylphenyl)acetamide
- N-(3-acetylphenyl)benzenesulfonamide
Comparison: N’-(3-acetylphenyl)methanimidamide is unique due to its specific functional groups and their arrangement. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
109919-98-4 |
---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.192 |
IUPAC Name |
N/'-(3-acetylphenyl)methanimidamide |
InChI |
InChI=1S/C9H10N2O/c1-7(12)8-3-2-4-9(5-8)11-6-10/h2-6H,1H3,(H2,10,11) |
InChI Key |
QSVNEYRRNZWNNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N=CN |
Synonyms |
Methanimidamide, N-(3-acetylphenyl)- (9CI) |
Origin of Product |
United States |
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